

Spectroscopic comparison of formanilide and acetanilide

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Compound of Interest

Compound Name: *Formanilide*

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A Spectroscopic Showdown: Formanilide vs. Acetanilide

In the realm of aromatic amides, **formanilide** and acetanilide serve as fundamental structures, offering a valuable comparative study for researchers and drug development professionals. While differing by only a single methyl group, their spectroscopic profiles exhibit distinct characteristics. This guide provides an objective comparison of their performance in common spectroscopic analyses, supported by experimental data and detailed protocols.

Structural and Spectroscopic Overview

Formanilide (C_7H_7NO) and acetanilide (C_8H_9NO) are both derivatives of aniline, with a formyl and an acetyl group attached to the nitrogen atom, respectively. This seemingly minor structural difference leads to notable shifts in their spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and dictates their fragmentation patterns in Mass Spectrometry (MS).

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from IR, 1H NMR, ^{13}C NMR, and Mass Spectrometry for both **formanilide** and acetanilide.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Formanilide (cm ⁻¹) **	Acetanilide (cm ⁻¹) **	Vibrational Mode
N-H Stretch	~3300-3500	~3300-3500[1][2]	Stretching
C-H (Aromatic)	~3030-3080	~3030-3080[1]	Stretching
C=O (Amide I)	~1650-1700	~1650-1700[1][2]	Stretching
N-H Bend (Amide II)	~1500-1550	~1500-1550	Bending
C-N Stretch	~1200-1300	~1200-1300	Stretching
C-H (Aliphatic)	N/A	~2850-2950	Stretching

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or in solution).[3][4][5][6]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Proton	Formanilide (ppm)	Acetanilide (ppm)	Multiplicity	Integration
N-H	~8.0-9.0	~7.5-8.5	Broad Singlet	1H
Aromatic (ortho)	~7.5	~7.4[7]	Multiplet	2H
Aromatic (meta)	~7.3	~7.2[7]	Multiplet	2H
Aromatic (para)	~7.1	~7.0[7]	Multiplet	1H
Formyl (-CHO)	~8.4 and ~8.7 (cis/trans)	N/A	Singlet/Doublet	1H
Methyl (-CH ₃)	N/A	~2.1[7]	Singlet	3H

Note: Chemical shifts can vary depending on the solvent and instrument frequency.[4] The presence of cis and trans isomers in **formanilide** can lead to the observation of two distinct signals for the formyl proton and the N-H proton.

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl_3)

Carbon	Formanilide (ppm)	Acetanilide (ppm)
C=O	~162	~169.5[8]
Aromatic (ipso)	~138	~138.2[8]
Aromatic (ortho)	~120	~120.4[8]
Aromatic (meta)	~129	~128.7[8]
Aromatic (para)	~125	~124.1[8]
Methyl ($-\text{CH}_3$)	N/A	~24.1[8]

Note: Chemical shifts are relative to a standard reference (e.g., TMS).[3][9]

Table 4: Mass Spectrometry (MS) Data

Ion	Formanilide (m/z)	Acetanilide (m/z)	Description
Molecular Ion $[\text{M}]^+$	121	135	Parent molecule
$[\text{M}-\text{CHO}]^+$	92	N/A	Loss of formyl radical
$[\text{M}-\text{COCH}_3]^+$	N/A	92	Loss of acetyl radical
$[\text{C}_6\text{H}_5\text{NH}]^+$	92	92	Anilino fragment
$[\text{C}_6\text{H}_5]^+$	77	77	Phenyl cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

- Objective: To identify the characteristic functional groups in **formanilide** and acetanilide.
- Methodology:

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To determine the chemical environment of the protons (^1H NMR) and carbon atoms (^{13}C NMR) in the molecules.
- **Methodology:**
 - **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
 - **Data Acquisition for ^1H NMR:** The NMR tube is placed in the NMR spectrometer. The ^1H NMR spectrum is acquired using a standard pulse sequence.
 - **Data Acquisition for ^{13}C NMR:** Following ^1H NMR, the spectrometer is tuned to the ^{13}C frequency. The ^{13}C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum.

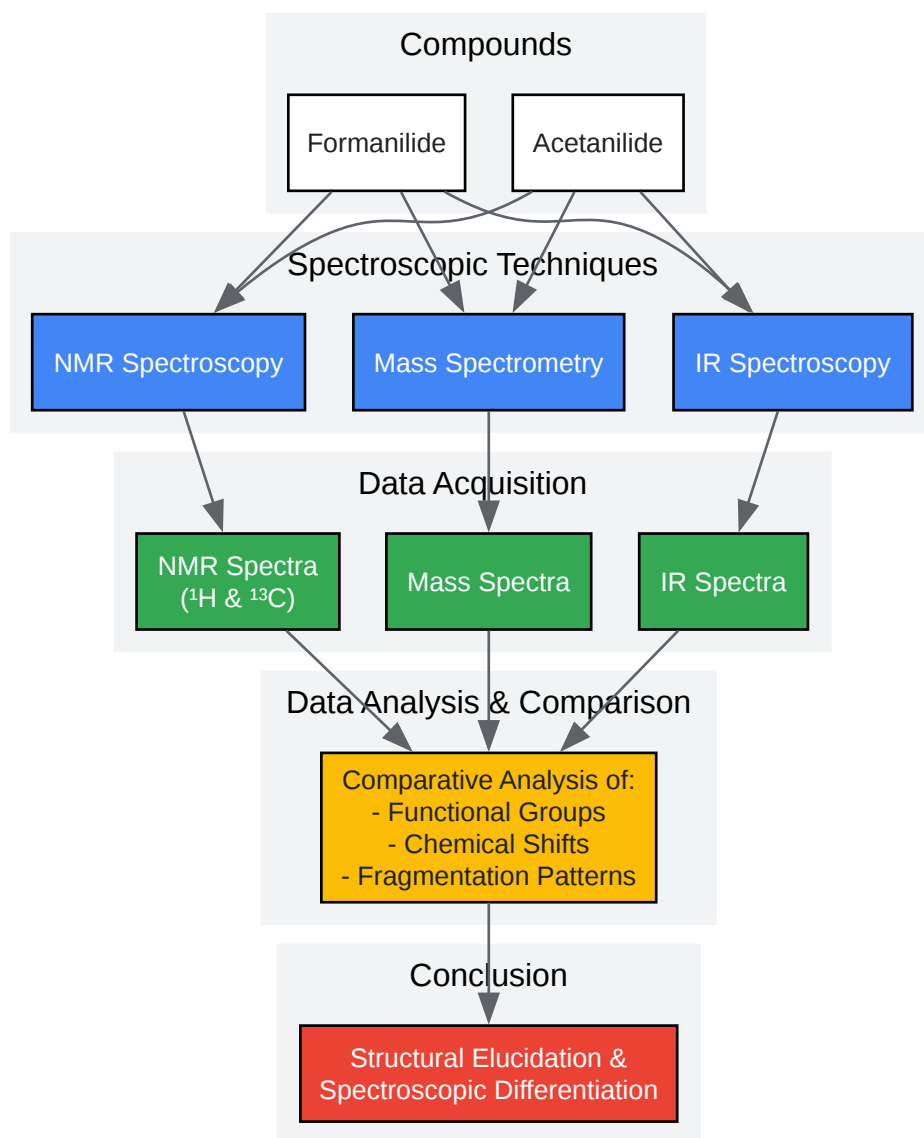
Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and fragmentation pattern of the molecules.
- **Methodology:**
 - **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

- Ionization: The sample is ionized, commonly using Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical compounds like **formanilide** and acetanilide.



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Caption: Workflow for Spectroscopic Comparison.

Objective Comparison and Interpretation

- **IR Spectroscopy:** Both compounds show the characteristic N-H and C=O amide absorptions. Acetanilide's spectrum is distinguished by the presence of aliphatic C-H stretching from its methyl group. The exact position of the C=O stretch can provide insights into the electronic effects of the formyl versus the acetyl group.
- **¹H NMR Spectroscopy:** The most significant difference is the presence of a singlet at approximately 2.1 ppm in the acetanilide spectrum, corresponding to the three protons of the methyl group.[7] In **formanilide**, the formyl proton appears at a much lower field (~8.4-8.7 ppm) and can show splitting due to cis/trans isomerism. The aromatic protons in both molecules appear in a similar region, though subtle differences in their chemical shifts can be observed.
- **¹³C NMR Spectroscopy:** The key differentiator is the methyl carbon signal in acetanilide at around 24.1 ppm.[8] The carbonyl carbon of acetanilide is slightly more deshielded (further downfield) compared to that of **formanilide**, reflecting the electron-donating nature of the methyl group.
- **Mass Spectrometry:** Both molecules exhibit a base peak at m/z 92, corresponding to the anilino fragment. However, their molecular ion peaks are distinct (121 for **formanilide** and 135 for acetanilide), allowing for clear differentiation based on molecular weight. The initial fragmentation patterns are also different, with **formanilide** losing a formyl radical and acetanilide losing an acetyl radical.

Conclusion

The spectroscopic comparison of **formanilide** and acetanilide provides a clear illustration of how minor structural modifications can lead to significant and measurable differences in spectroscopic data. For researchers and drug development professionals, this understanding is crucial for structural elucidation, purity assessment, and the development of analytical methods. The distinct signals in their NMR and Mass spectra, in particular, offer unambiguous identification of these two closely related aromatic amides.

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